molecular formula C15H16ClNO2 B2600845 2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223881-88-6

2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol

Cat. No. B2600845
CAS RN: 1223881-88-6
M. Wt: 277.75
InChI Key: YOSPLYXAPHZBRJ-UHFFFAOYSA-N
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Description

“2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H16ClNO2 and a molecular weight of 277.75 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol” are determined by its molecular structure. It has a molecular formula of C15H16ClNO2 and a molecular weight of 277.75 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chlorogenic Acid (CGA): A Pharmacological Review

Chlorogenic Acid, a phenolic compound found abundantly in green coffee extracts and tea, exhibits a wide range of biological and pharmacological effects. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid and glucose metabolism. CGA is explored for its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity, making it a subject of interest for natural safeguard food additives and therapeutic applications (Naveed et al., 2018).

Fluorescent Chemosensors Based on Methoxyphenol Derivatives

Compounds based on 4-methyl-2,6-diformylphenol (DFP), which shares the methoxy group characteristic, are significant in developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. This highlights the role of methoxyphenol derivatives in environmental monitoring, healthcare diagnostics, and chemical sensing technologies, showcasing the versatility of these compounds in scientific applications (Roy, 2021).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from biomass burning and used as tracers for wood burning, have their atmospheric reactivity under scrutiny for potential environmental impacts. The study of their interactions with radicals and their role in secondary organic aerosol (SOA) formation contributes to understanding air quality, climate change, and pollution control measures (Liu et al., 2022).

Future Directions

The future directions for the use and study of “2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol” are not specified in the search results. Given its use in proteomics research , it’s likely that future research will continue to explore its biochemical properties and potential applications.

properties

IUPAC Name

2-[[(3-chlorophenyl)methylamino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-19-14-7-3-5-12(15(14)18)10-17-9-11-4-2-6-13(16)8-11/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSPLYXAPHZBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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